molecular formula C11H28Cl2N2O3 B12780987 2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride CAS No. 110528-94-4

2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride

Cat. No.: B12780987
CAS No.: 110528-94-4
M. Wt: 307.25 g/mol
InChI Key: BWDWHFVTDDCJOY-UHFFFAOYSA-L
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Description

2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride is a quaternary ammonium compound with the molecular formula C₁₁H₂₈Cl₂N₂O₃. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride typically involves the quaternization of tertiary amines. One common method is the reaction of dimethylamine with epichlorohydrin, followed by the addition of 2-hydroxyethyl groups. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Water or alcohol

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylamine, epichlorohydrin, and ethylene oxide

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and product purity

    Purification: Techniques such as distillation and crystallization to obtain the final product in high purity

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure

    Substitution: Nucleophilic substitution reactions can occur, especially with halides

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride (less common)

    Substitution Reagents: Alkyl halides, sodium hydroxide

Major Products

    Oxidation: Formation of N-oxides

    Substitution: Formation of various substituted quaternary ammonium compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a phase transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology

In biological research, it is used as a surfactant to solubilize proteins and other biomolecules, aiding in their analysis and purification.

Medicine

In medicine, it has applications in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds.

Industry

Industrially, it is used in formulations of detergents, disinfectants, and fabric softeners due to its surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules in different phases. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and surfactant.

    Cetyltrimethylammonium bromide: Used in similar applications but has a longer alkyl chain, affecting its solubility and surfactant properties.

Uniqueness

2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride is unique due to its multiple hydroxyethyl groups, which enhance its solubility in water and its ability to interact with various biomolecules.

Properties

CAS No.

110528-94-4

Molecular Formula

C11H28Cl2N2O3

Molecular Weight

307.25 g/mol

IUPAC Name

2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride

InChI

InChI=1S/C11H28N2O3.2ClH/c1-12(2,5-7-14)9-11(16)10-13(3,4)6-8-15;;/h11,14-16H,5-10H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

BWDWHFVTDDCJOY-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCO)CC(C[N+](C)(C)CCO)O.[Cl-].[Cl-]

physical_description

Other Solid

Origin of Product

United States

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